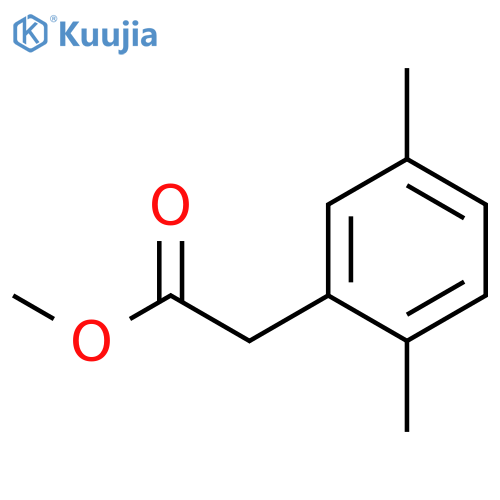

Cas no 49769-86-0 (methyl 2-(2,5-dimethylphenyl)acetate)

methyl 2-(2,5-dimethylphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, 2,5-dimethyl-, methyl ester

- (2,5-Dimethylphenyl)acetic acid methyl ester

- methyl 2-(2,5-dimethylphenyl)acetate

- CS-0361720

- 2,5-Dimethylbenzeneacetic acid methyl ester

- SCHEMBL12650135

- 49769-86-0

- DB-181663

- AKOS000295893

- A1-00267

- Benzeneacetic acid, 2,5-diMethyl-, Methyl ester

-

- MDL: MFCD08753505

- インチ: InChI=1S/C11H14O2/c1-8-4-5-9(2)10(6-8)7-11(12)13-3/h4-6H,7H2,1-3H3

- InChIKey: KLDJLOGSHLBSRR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C)C=C1)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 178.099379685Da

- どういたいしつりょう: 178.099379685Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26.3Ų

methyl 2-(2,5-dimethylphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-34301548-10.0g |

methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 95% | 10.0g |

$1080.0 | 2023-01-31 | |

| abcr | AB433799-1 g |

(2,5-Dimethylphenyl)acetic acid methyl ester, 97%; . |

49769-86-0 | 97% | 1g |

€594.40 | 2023-04-23 | |

| abcr | AB433799-1g |

(2,5-Dimethylphenyl)acetic acid methyl ester, 97%; . |

49769-86-0 | 97% | 1g |

€1621.70 | 2025-02-14 | |

| Enamine | BBV-34301548-10g |

methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 95% | 10g |

$1080.0 | 2023-10-29 | |

| abcr | AB433799-5 g |

(2,5-Dimethylphenyl)acetic acid methyl ester, 97%; . |

49769-86-0 | 97% | 5g |

€1,422.60 | 2023-04-23 | |

| Enamine | BBV-34301548-1.0g |

methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 95% | 1.0g |

$328.0 | 2023-01-31 | |

| Enamine | BBV-34301548-5g |

methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 95% | 5g |

$859.0 | 2023-10-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432390-1g |

Methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 98% | 1g |

¥3456.00 | 2024-05-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432390-5g |

Methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 98% | 5g |

¥11232.00 | 2024-05-11 | |

| Enamine | BBV-34301548-2.5g |

methyl 2-(2,5-dimethylphenyl)acetate |

49769-86-0 | 95% | 2.5g |

$680.0 | 2023-10-29 |

methyl 2-(2,5-dimethylphenyl)acetate 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

methyl 2-(2,5-dimethylphenyl)acetateに関する追加情報

Professional Introduction to Methyl 2-(2,5-dimethylphenyl)acetate (CAS No. 49769-86-0)

Methyl 2-(2,5-dimethylphenyl)acetate, a compound with the chemical identifier CAS No. 49769-86-0, is a derivative of phenyl acetate featuring two methyl groups at the 2 and 5 positions of the aromatic ring. This organic compound has garnered attention in the field of pharmaceutical chemistry due to its structural properties and potential applications in drug development. The molecule's unique configuration suggests utility in synthesizing complex molecules that may exhibit various biological activities.

The structural formula of Methyl 2-(2,5-dimethylphenyl)acetate consists of an acetic acid ester linked to a benzene ring substituted with two methyl groups at the ortho and para positions relative to the ester group. This substitution pattern enhances the compound's lipophilicity, making it a candidate for membrane-interacting drugs or as an intermediate in the synthesis of more complex pharmacophores. The presence of two methyl groups also contributes to steric hindrance, which can influence binding affinity and selectivity in biological targets.

In recent years, there has been significant interest in phenyl derivatives as building blocks for drug discovery. The Methyl 2-(2,5-dimethylphenyl)acetate molecule has been explored in several research studies for its potential role in modulating biological pathways. For instance, its structural motif is reminiscent of compounds that have shown promise in treating neurological disorders by interacting with specific neurotransmitter receptors. The dimethylation at the 2 and 5 positions is particularly noteworthy, as it can fine-tune electronic properties and spatial orientation, which are critical for receptor binding.

One notable area of research involving Methyl 2-(2,5-dimethylphenyl)acetate is its application as a ligand in computational chemistry simulations. Researchers have utilized molecular modeling techniques to predict how this compound might interact with various protein targets. These simulations have suggested that it could serve as a scaffold for developing drugs that target enzymes involved in metabolic disorders. The compound's ability to mimic natural substrates or inhibitors provides a valuable starting point for medicinal chemists.

The synthesis of Methyl 2-(2,5-dimethylphenyl)acetate typically involves Friedel-Crafts acylation followed by esterification. Advanced synthetic methodologies have been employed to improve yield and purity, making it more accessible for industrial-scale production. Recent advancements in catalytic systems have enabled greener and more efficient synthetic routes, aligning with the growing emphasis on sustainable chemistry practices.

In addition to its pharmaceutical applications, Methyl 2-(2,5-dimethylphenyl)acetate has found utility in the fragrance and flavor industry due to its aromatic profile. Its derivatives can contribute to the creation of complex scent profiles in perfumes and cosmetics. The compound's stability under various conditions makes it a preferred choice for formulations that require long-lasting fragrance retention.

The chemical properties of Methyl 2-(2,5-dimethylphenyl)acetate also make it an interesting candidate for material science applications. Researchers are exploring its potential use in polymer chemistry, where it could serve as a monomer or cross-linking agent. Its ability to enhance thermal stability and mechanical strength in polymers has been demonstrated in preliminary studies, suggesting broader industrial relevance beyond traditional pharmaceuticals.

As our understanding of molecular interactions continues to evolve, the role of compounds like Methyl 2-(2,5-dimethylphenyl)acetate is likely to expand. Ongoing research aims to uncover new derivatives and analogs that may exhibit enhanced biological activity or improved pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits.

The future prospects for Methyl 2-(2,5-dimethylphenyl)acetate are promising, driven by its versatility and adaptability across multiple domains of chemistry and biology. As synthetic methodologies advance and computational tools become more sophisticated, the potential applications for this compound will continue to grow. Its unique structural features offer a rich foundation for innovation, making it a cornerstone in the ongoing quest to develop novel therapeutic agents.

49769-86-0 (methyl 2-(2,5-dimethylphenyl)acetate) 関連製品

- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)

- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)

- 16470-09-0(4-Chloro-1-(chloromethyl)-2-methyl-benzene)

- 2305253-78-3(1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)

- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 154034-91-0(Chloro3-(dimethylamino)propyl-magnesium)

- 2138376-71-1(1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)

- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)

- 2138051-08-6(6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)